Myristyl lignocerate
CAS No.: 42233-51-2
Cat. No.: VC3960419
Molecular Formula: C38H76O2
Molecular Weight: 565 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42233-51-2 |
---|---|
Molecular Formula | C38H76O2 |
Molecular Weight | 565 g/mol |
IUPAC Name | tetradecyl tetracosanoate |
Standard InChI | InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
Standard InChI Key | LOWXUVGRLYPUDT-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Myristyl lignocerate, systematically named tetradecyl tetracosanoate, is an ester formed through the condensation of lignoceric acid (a saturated fatty acid) and myristyl alcohol (a fatty alcohol). Its molecular formula corresponds to a molecular weight of 565.0 g/mol . The compound’s structure is defined by the ester functional group (), where represents the lignocerate moiety and the myristyl chain.
Structural Representations
The compound’s SMILES notation (CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
) and InChIKey (LOWXUVGRLYPUDT-UHFFFAOYSA-N
) provide unambiguous identifiers for its chemical structure . The 2D structure features a linear alkyl chain from the lignoceric acid (24 carbons) esterified to the myristyl alcohol (14 carbons), resulting in a C38 hydrocarbon backbone with minimal branching.
Table 1: Key Identifiers of Myristyl Lignocerate
Property | Value | Source |
---|---|---|
CAS Registry Number | 42233-51-2 | |
IUPAC Name | Tetradecyl tetracosanoate | |
Molecular Formula | ||
Molecular Weight | 565.0 g/mol | |
InChIKey | LOWXUVGRLYPUDT-UHFFFAOYSA-N |
Physical and Chemical Properties
Predicted Physicochemical Properties
While experimental data on myristyl lignocerate’s physical properties (e.g., melting point, boiling point) are absent from available literature, computational models provide insights into its collision cross-section (CCS) values under various adduct forms. These predictions, derived from ion mobility spectrometry simulations, suggest moderate molecular rigidity consistent with long-chain esters .
Table 2: Predicted Collision Cross-Section Values
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 565.59181 | 259.8 |
[M+Na]+ | 587.57375 | 260.5 |
[M+NH4]+ | 582.61835 | 258.1 |
[M-H]- | 563.57725 | 239.6 |
Solubility and Stability
As with most long-chain esters, myristyl lignocerate is expected to exhibit lipophilicity, with negligible solubility in polar solvents like water but high miscibility in nonpolar media (e.g., oils, hydrocarbons). Its stability under standard conditions is likely comparable to analogous esters, resisting hydrolysis in the absence of strong acids or bases.
Synthesis and Industrial Production
Conventional Esterification Routes
The synthesis of myristyl lignocerate typically follows acid-catalyzed esterification, where lignoceric acid and myristyl alcohol react under reflux conditions. Catalysts such as sulfuric acid or enzymatic lipases may accelerate the reaction, which proceeds via nucleophilic acyl substitution.
Industrial Scalability Challenges
Producing myristyl lignocerate at scale faces hurdles due to the high molecular weight of its precursors. Purification steps, including vacuum distillation or chromatography, are energy-intensive, limiting cost-effectiveness. Patent US20110045983A1 highlights methods for gelling esters using triblock copolymers, suggesting potential synergies in formulating myristyl lignocerate-based products.
Future Research Directions
Experimental Characterization
Priority areas include determining melting/boiling points, solubility parameters, and hydrolytic stability. Advanced spectroscopic techniques (e.g., NMR, FT-IR) could validate computational predictions of its 3D conformation.
Application-Specific Studies
Investigating myristyl lignocerate’s performance in gel matrices (as per ) or as a drug delivery enhancer could unlock commercial value. Comparative studies with shorter-chain esters would clarify its unique advantages.
Ecotoxicological Profiling
Assessing biodegradability and aquatic toxicity is critical given increasing regulatory scrutiny on persistent organic compounds.
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